2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a difluoromethylsulfonyl group at the 2-position of the benzene ring. The nitrogen atom is substituted with two distinct heterocyclic moieties: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. The combination of sulfonyl, furan, and thiophene groups imparts unique electronic and steric properties, making it relevant for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4S2/c20-19(21)28(24,25)17-8-2-1-7-16(17)18(23)22(13-14-5-3-11-26-14)10-9-15-6-4-12-27-15/h1-8,11-12,19H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXFHJIEZZXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel chemical entity with potential therapeutic applications. Its unique structural features, including the difluoromethylsulfonyl group, suggest significant biological activity, particularly in the context of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.4 g/mol. The presence of the difluoromethylsulfonyl moiety is particularly noteworthy, as this group is known for its ability to enhance the binding affinity to biological targets.
While specific targets for this compound remain largely uncharacterized, the difluoromethylsulfonyl group is often associated with strong interactions with proteins, potentially modulating their activity. This characteristic makes it a candidate for further investigation into its pharmacodynamic properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features may exhibit antiviral properties. For example, derivatives of benzamide have shown efficacy against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus. In particular, related compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK cells .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related benzamide derivatives have been evaluated using MTT assays. For instance, N-(phenylcarbamoyl)benzamide exhibited significant cytotoxic activity against HeLa cancer cells, with binding studies indicating that it forms stable interactions with target proteins involved in cancer progression . This suggests that our compound may also possess similar anticancer properties.
ADMET Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is crucial for assessing the drug-likeness of new compounds. Preliminary predictions indicate favorable intestinal absorption and skin permeability for related benzamide derivatives. For instance:
| Property | Value |
|---|---|
| Intestinal Absorption | 91.436% |
| Skin Permeability | -0.37 log Kp |
| BBB Permeability | 0.115 log BB |
| Renal Excretion | No |
| Hepatotoxicity | No |
These properties suggest good bioavailability and low toxicity risks, which are essential for drug development .
Comparative Studies
Comparative analysis with similar compounds reveals that modifications in functional groups significantly impact biological activity. For example:
| Compound | Biological Activity |
|---|---|
| 2-((trifluoromethyl)sulfonyl)-N-(5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide | Notable antiviral activity |
| 2-((difluoromethyl)sulfonyl)-N-(furan-2-yl)isoxazol-3-yl)methyl)benzamide | Potential anticancer activity observed in preliminary studies |
This comparison underscores the importance of specific substituents in enhancing or diminishing biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
*Calculated based on IUPAC name.
Key Observations :
- Heterocyclic Diversity: The target compound incorporates both furan and thiophene groups, unlike Rip-B (methoxy) or ’s tetrahydrofuran analog.
- Sulfonyl vs. Thioether : The difluoromethylsulfonyl group in the target compound differs from thioether-linked thiophenes in . Sulfonyl groups are stronger electron-withdrawing moieties, influencing solubility and metabolic stability .
- Fluorination: Fluorine atoms in the target compound (difluoromethyl) and ’s fluorophenyl groups improve lipophilicity and bioavailability compared to non-fluorinated analogs .
Key Observations :
- Sulfonation : The target compound’s sulfonyl group likely requires sulfonation reagents (e.g., ClSO₂CF₂H), contrasting with thioether formation in .
- IR Absence of C=O : Unlike hydrazinecarbothioamides in (C=O at 1663–1682 cm⁻¹), the target retains the benzamide carbonyl, which would appear near 1680 cm⁻¹ .
- NMR Features : The thiophen-2-yl ethyl group in the target compound would show characteristic thiophene protons (δ 6.8–7.5 ppm) and CH₂ shifts (δ 2.5–4.0 ppm), similar to and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
